2,3-Bis(trifluoromethyl)pyridine

描述

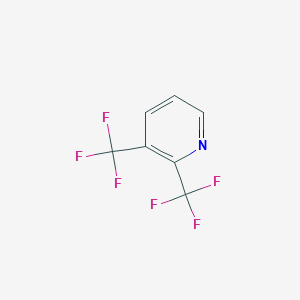

Structure

3D Structure

属性

IUPAC Name |

2,3-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-14-5(4)7(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNXYHYDSDAOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343471 | |

| Record name | 2,3-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1644-68-4 | |

| Record name | 2,3-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2,3 Bis Trifluoromethyl Pyridine

Regioselective Functionalization of the Pyridine (B92270) Ring

The electronic nature and steric hindrance imposed by the two adjacent trifluoromethyl groups play a crucial role in directing the functionalization of the pyridine core.

A significant advancement in the functionalization of 2,3-bis(trifluoromethyl)pyridine is the direct C–H borylation using iridium catalysis. This method provides a regioselective pathway to introduce a versatile boronic ester group, which can then be used in a variety of subsequent cross-coupling and oxidation reactions.

Research has shown that the iridium-catalyzed borylation of this compound with bis(pinacolato)diboron (B136004) (B₂pin₂) proceeds with high regioselectivity. acs.org The reaction is directed by the steric bulk of the trifluoromethyl group at the 3-position, leading to the specific borylation at the less hindered 5-position. acs.org The reaction, conducted neat (without solvent) at 80°C, yields the desired product, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine, in an 82% isolated yield. acs.org This transformation is a key step, providing a valuable intermediate for further diversification. acs.orgnih.gov

Table 1: Iridium-Catalyzed C–H Borylation of this compound

| Substrate | Reagents | Catalyst System | Conditions | Product | Yield | Reference |

|---|

The borylated derivative of this compound is a versatile building block for Suzuki cross-coupling reactions. nih.gov This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond at the 5-position of the pyridine ring, enabling the introduction of various aryl and heteroaryl substituents. For example, the coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine with 4-bromoanisole (B123540) has been demonstrated. acs.orgnih.gov

Table 2: Suzuki Cross-Coupling of Borylated this compound

| Borylated Substrate | Coupling Partner | Catalyst System | Base | Conditions | Product | Yield | Reference |

|---|

The carbon-boron bond of the borylated intermediate can be readily oxidized to introduce a hydroxyl group. This transformation provides a direct route to the corresponding pyridinol. The oxidation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine is typically achieved using an oxidizing agent such as sodium perborate (B1237305) (SPB) in a mixture of water and tetrahydrofuran (B95107) (THF). acs.orgnih.gov This reaction yields 2,3-bis(trifluoromethyl)pyridin-5-ol in good yield. acs.org

Table 3: Oxidation of Borylated this compound

| Borylated Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|

The pyridine ring in this compound is highly electron-deficient due to the inductive effects of the two trifluoromethyl groups. This electronic characteristic makes the compound a potential candidate for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comyoutube.com In this specific molecule, the C4 and C6 positions would be the most likely sites for nucleophilic attack. However, specific examples of intermolecular nucleophilic aromatic substitution reactions on this compound are not extensively detailed in the surveyed scientific literature. In a related compound, flazasulfuron, which contains a trifluoromethyl-substituted pyridine ring, intramolecular nucleophilic aromatic substitution has been observed as a decomposition pathway. nih.gov

Radical functionalization offers an alternative strategy for C-H functionalization of heteroarenes. For pyridines, radical reactions, such as the Minisci reaction, typically proceed via the attack of a nucleophilic radical on the protonated, electron-deficient pyridine ring. nih.govacs.org Given the electron-poor nature of this compound, it would be expected to be reactive towards nucleophilic radicals. Recent advancements have also described methods for meta-selective radical functionalization of pyridines. researchgate.net Despite these general principles, specific studies detailing the radical functionalization pathways for this compound are not prominently featured in the available research.

Iridium-Catalyzed C–H Borylation and Subsequent Transformations

Transformations Involving the Trifluoromethyl Substituents

The trifluoromethyl group is known for its high stability, which makes its direct transformation challenging. tcichemicals.com However, methods for the conversion of aromatic CF₃ groups into other functionalities, such as difluoromethylene groups or ketones, have been developed for benzotrifluoride (B45747) derivatives. tcichemicals.com These transformations often require specific directing groups or harsh reaction conditions. tcichemicals.comacs.org There is limited specific information in the scientific literature regarding reactions that directly transform the trifluoromethyl groups on the this compound ring.

Defluorinative Functionalization Reactions

Defluorinative functionalization, the process of cleaving a C-F bond to form a new bond, is a powerful tool for modifying fluorinated molecules. However, the high strength of C-F bonds makes this a challenging transformation. For trifluoromethylarenes, these reactions often require harsh conditions or specialized reagents.

The reactivity of trifluoromethyl-substituted pyridines in defluorinative reactions is highly dependent on the reaction conditions and the electronic nature of the pyridine ring. Electron-deficient heteroaromatic pyridines, such as 2-(trifluoromethyl)pyridine (B1195222) and 3-(trifluoromethyl)pyridine, have been found to be completely inert under certain defluorinative thiomethylation conditions using BF₃SMe₂, returning only unreacted starting material. rsc.org Similarly, photoredox-mediated hydrodefluorination has shown that highly electron-poor arenes like 3,5-bis-trifluoromethylbenzene can be unreactive. nih.gov

Despite these challenges, progress has been made. A notable success is the defluorinative functionalization of trifluoromethylarenes through a photoredox-catalyzed reaction with hydrazones, which allows for the synthesis of benzylic difluoroarylethylamines. acs.org In this context, 1,3-bis(trifluoromethyl)benzene (B1330116) has been shown to undergo defluorinative conversion to the corresponding 1,3-dithioester in good yield. rsc.org Palladium-catalyzed defluorinative arylation has also emerged as a viable strategy, where trifluoromethyl complexes react with arylboranes to form new C-C bonds. nsf.gov These methods highlight the potential for activating the otherwise robust CF₃ group, although direct application to this compound remains a specific area for further research.

Interconversion of Trifluoromethyl Groups to Other Fluorinated Moieties

The conversion of a trifluoromethyl group into other fluorinated moieties, such as a difluoromethyl (CF₂H) group, is a valuable transformation in medicinal and agrochemical research. The CF₂H group has distinct electronic and lipophilic properties compared to the CF₃ group.

A significant example of this interconversion is the dehydrofluorination of 2-(trifluoromethyl)dihydro-3,5-pyridinedicarboxylates, which yields the corresponding 2-(difluoromethyl)-3,5-pyridinedicarboxylates. acs.org This demonstrates that under specific conditions, one fluorine atom can be selectively removed from the CF₃ group on a pyridine-related scaffold.

Furthermore, during the synthesis of fluorinated pyridines, interconversion between different fluorinated states can occur. For instance, the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can lead to the formation of intermediates like 3-chloro-2-fluoro-5-(chlorodifluoromethyl)pyridine, showcasing a transformation from a CCl₃ group to a CF₃ group via partially fluorinated intermediates. google.com The synthesis of compounds like 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile from non-CF₃ precursors also underscores the accessibility of difluoromethyl-substituted pyridines, which are key analogues in studying the properties of their trifluoromethyl counterparts. researchgate.net

Formation of Polycyclic and Fused-Ring Systems

The electron-deficient nature of this compound and related compounds makes them valuable precursors for constructing more complex molecular architectures, including fused heterocyclic systems that are of interest in materials science and medicinal chemistry.

Annulation Reactions Leading to Thieno[2,3-b]pyridine (B153569) Derivatives

Thieno[2,3-b]pyridines are a class of fused heterocycles with significant biological activity. Annulation reactions starting from appropriately functionalized trifluoromethylpyridines provide a direct route to these structures. A common strategy involves using trifluoromethyl-3-cyano-2(1H)-pyridinethiones as key intermediates. These precursors can undergo S-alkylation followed by a base-mediated Thorpe-Ziegler heterocyclization to yield a variety of substituted thieno[2,3-b]pyridines. acs.org

This methodology has been successfully applied to create libraries of S-alkyl trifluoromethylpyridines and the corresponding annulated thieno[2,3-b]pyridines, with the cyclization step proceeding in high yields. acs.org Domino reactions starting from di(tri)fluoromethyl-1,3-diketones and cyanothioacetamide also produce the pyridinethione intermediates, which can be further transformed into diverse substituted thieno[2,3-b]pyridines. acs.org Research has also led to the synthesis of novel amide-functionalized trifluoromethyl thieno[2,3-b]pyridine derivatives, which have been evaluated for their anti-cancer properties. benthamdirect.com

| Precursor | Reaction Type | Product Class | Key Features | Reference |

|---|---|---|---|---|

| Trifluoromethyl-3-cyano-2(1H)-pyridinethiones | S-alkylation & Heterocyclization | S-Alkyl trifluoromethylpyridines and Thieno[2,3-b]pyridines | High yields (>65% for cyclization); allows library synthesis. | acs.org |

| Di(tri)fluoromethyl-1,3-diketones & Cyanothioacetamide | Domino Reaction | Substituted Thieno[2,3-b]pyridines | Leads to polyannulated systems. | acs.org |

| 1,1,5,5-Tetrafluoroacetylacetone & Cyanothioacetamide | Guareschi–Thorpe reaction & Alkylation | 3-Amino-4,6-bis(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamides | Builds the core with difluoromethyl groups. | researchgate.net |

Synthesis of Indeno[1,2-b]pyridines and Related Architectures

Indeno[1,2-b]pyridines, also known as azafluorenes, are another important class of polycyclic compounds. Their synthesis often involves a multi-component condensation reaction, such as the Hantzsch reaction, where an aldehyde, a β-ketoester, a 1,3-dicarbonyl compound (like 1,3-indandione), and an ammonia (B1221849) source are combined. scispace.com

While direct annulation using this compound as the starting pyridine backbone is not the common route, trifluoromethyl groups are frequently incorporated into the synthesis through other components. For example, 3,5-Bis(trifluoromethyl) phenyl ammonium (B1175870) triflate (BFPAT) has been developed as an efficient organocatalyst for the one-pot synthesis of indeno[1,2-b]pyridine derivatives from aldehydes, aromatic ketones, 1,3-indandione, and ammonium acetate. researchgate.netjourcc.com This highlights the role of trifluoromethylated compounds in facilitating the construction of these complex fused systems. The use of such catalysts provides excellent yields under green and operationally simple conditions. jourcc.com

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanistic pathways and identifying reactive intermediates are crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.

Spectroscopic Monitoring of Reaction Progress

Modern spectroscopic techniques are indispensable for monitoring reaction progress and characterizing intermediates and final products in the reactions of this compound.

A prime example is the iridium-catalyzed C–H borylation of this compound. The steric hindrance from the CF₃ group at the 3-position directs the borylation to occur selectively at the 5-position. The progress of this reaction can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion rates. acs.org

The structure of the resulting product, 2,3-bis(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been unequivocally confirmed through comprehensive spectroscopic analysis. acs.org

¹H NMR spectroscopy shows characteristic signals for the remaining pyridine protons, with their chemical shifts and coupling constants providing clear evidence of the substitution pattern. For the borylated product, two singlets are observed at δ 9.15 and 8.53 ppm, corresponding to the protons at the C6 and C4 positions, respectively. acs.org

¹³C NMR spectra reveal the carbon skeleton, with the carbon atoms attached to fluorine showing characteristic quartet splitting due to C-F coupling. For the borylated product, the CF₃ carbons appear as quartets around δ 122.3 and 120.6 ppm with large ¹J(C-F) coupling constants of ~274-275 Hz. acs.org

¹⁹F NMR is particularly useful for fluorinated compounds, providing direct information about the electronic environment of the trifluoromethyl groups.

FT-IR spectroscopy helps identify functional groups. In the borylated product, strong bands in the 1300-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the CF₃ groups. acs.org

| Spectroscopy Type | Observed Data |

|---|---|

| ¹H NMR (600 MHz, CDCl₃) | δ = 9.15 (s, 1H), 8.53 (s, 1H), 1.38 (br s, 12H) |

| ¹³C NMR (151 MHz, CDCl₃) | δ = 156.9 (CH), 146.9 (q, ²J(C-F) = 37.4 Hz), 142.3 (q, ³J(C-F) = 5.4 Hz, CH), 124.4 (q, ²J(C-F) = 34.7 Hz), 122.3 (q, ¹J(C-F) = 274.0 Hz, CF₃), 120.6 (q, ¹J(C-F) = 275.1 Hz, CF₃), 85.3 (C-O), 24.8 (CH₃) |

| FT-IR (ATR) | Notable bands at 1372, 1318, 1293, 1257, 1227, 1140 cm⁻¹ (C-F region) |

Mechanistic studies on related trifluoromethylated pyridine systems often propose the formation of intermediates like N-silyl enamines during nucleophilic activation, which can then be trapped and characterized. chemrxiv.org The combination of real-time monitoring and detailed post-reaction characterization provides a complete picture of the reaction dynamics and structural outcomes.

Computational Modeling of Transition States and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound. By modeling the energy landscapes of reaction pathways, researchers can gain detailed insights into the stability of intermediates and the energetic barriers of transition states, which govern reaction kinetics and selectivity.

A significant area of investigation has been the iridium-catalyzed C–H borylation of pyridine derivatives. For this compound, this reaction proceeds with high regioselectivity. Experimental studies have shown that the iridium-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂) specifically directs borylation to the 5-position of the pyridine ring, yielding 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine in high yield (82%). acs.org The steric hindrance imposed by the trifluoromethyl group at the 3-position is credited with directing the borylation to the C-5 position. acs.org

Computational modeling is crucial for understanding the origins of this selectivity. DFT calculations on related pyridine borylation reactions have mapped out the general catalytic cycle and the associated energy profiles. snnu.edu.cn The mechanism is generally understood to proceed through several key steps:

Oxidative Addition: The active Ir(III) catalyst undergoes oxidative addition to a C–H bond of the pyridine ring. This is often the rate-limiting step.

Reductive Elimination: The resulting Ir(V) intermediate then undergoes C–B reductive elimination to form the borylated pyridine product and regenerate an Ir(III) species. snnu.edu.cn

The table below illustrates typical calculated free energy barriers for the key steps in an iridium-catalyzed C–H borylation reaction, based on data for related substrates. While these values are not specific to this compound, they are representative of the energetic landscape for this class of transformation.

| Step | Transition State | Calculated Free Energy Barrier (ΔG‡, kcal/mol) | Description |

|---|---|---|---|

| C–H Activation | TSOA | ~28-31 | The rate-determining oxidative addition of the pyridine C-H bond to the iridium center. The energy varies based on the ligand used. nih.gov |

| Reductive Elimination | TSRE | ~26 | The C-B bond-forming step that releases the final product. nih.gov |

DFT calculations can also predict the kinetic versus thermodynamic stability of different borylated isomers. For pyridines, C-H activation at different positions (e.g., C-2, C-3, C-4) leads to different transition state energies. The calculated energy profile for the C–H activation of pyridine itself by an iridium boryl pincer complex shows distinct barriers for each position, explaining the observed product distribution. nih.gov In the case of this compound, a computational analysis would compare the transition state energies for borylation at C-4, C-5, and C-6. Such an analysis would be expected to show a significantly lower energy barrier for the transition state leading to 5-borylation, consistent with experimental observations, primarily due to the steric clash that would occur between the catalyst's ligands and the CF₃ group at C-3 for C-4 borylation, and the electronic deactivation at C-6. acs.orgsnnu.edu.cn

Applications of 2,3 Bis Trifluoromethyl Pyridine Scaffolds

Medicinal Chemistry and Pharmaceutical Sciences

The pyridine (B92270) ring is a ubiquitous structural motif in a vast array of approved drugs, valued for its ability to engage in hydrogen bonding and π-π stacking interactions within biological targets. dovepress.com The introduction of one or more trifluoromethyl groups to this ring system dramatically alters its electronic and lipophilic character, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. orgsyn.orgbeilstein-journals.org

Utilization as Key Building Blocks in Drug Discovery Programs

The 2,3-bis(trifluoromethyl)pyridine scaffold, while synthetically challenging to access, represents a valuable building block for creating new chemical entities with novel biological activities. The presence of two strongly electron-withdrawing trifluoromethyl groups at adjacent positions on the pyridine ring creates a unique electronic environment that can be exploited in drug design. Synthetic methodologies to produce bis(trifluoromethyl)pyridines are an active area of research, with methods such as the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370) providing access to these valuable scaffolds. orgsyn.org The availability of such synthetic routes is crucial for the exploration of this compound derivatives in drug discovery programs.

While much of the existing literature focuses on mono-trifluoromethylated pyridines, the synthesis of chloro-bis(trifluoromethyl)pyridines has been reported, indicating the feasibility of producing pyridines with two trifluoromethyl groups. jst.go.jpnih.gov These building blocks are instrumental for systematically investigating the structure-activity relationships of this unique scaffold.

Impact of Trifluoromethyl Groups on Pharmacokinetics and Pharmacodynamics

The introduction of trifluoromethyl groups has a profound impact on a molecule's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.

Pharmacokinetics: The C-F bond is significantly stronger than the C-H bond, making trifluoromethyl groups highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. beilstein-journals.org This increased metabolic stability often leads to a longer half-life and improved bioavailability of the drug. The lipophilicity conferred by trifluoromethyl groups can also enhance a molecule's ability to cross cell membranes and the blood-brain barrier. beilstein-journals.org

Pharmacodynamics: The high electronegativity of the trifluoromethyl group makes it a strong electron-withdrawing group, which can significantly alter the acidity or basicity of nearby functional groups and influence the molecule's binding affinity to its biological target. jst.go.jp The trifluoromethyl group can also participate in various non-covalent interactions, such as dipole-dipole and multipolar interactions, which can contribute to tighter binding with the target protein. These modifications can lead to increased potency and selectivity of the drug.

Agrochemical Research and Development

The trifluoromethylpyridine (TFMP) moiety is a key structural component in numerous commercially successful pesticides, including herbicides, insecticides, and fungicides. chigroup.siteresearchgate.net The electronic properties conferred by the trifluoromethyl group—a strong electron-withdrawing group—are crucial to the biological activity of these molecules. chigroup.site The synthesis of compounds containing two trifluoromethyl groups, such as chloro-bis(trifluoromethyl)pyridine, has been achieved, indicating the chemical feasibility and interest in such heavily fluorinated structures for agrochemical discovery. researchgate.netnih.gov

While many trifluoromethylpyridine derivatives are essential intermediates in herbicide synthesis, direct application of this compound as a precursor for a commercialized herbicide is not prominently documented in publicly available research. The development of herbicides often relies on different isomers. For instance, 2-chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF) is a key intermediate in the synthesis of the sulfonylurea herbicide Flazasulfuron. researchoutreach.org Similarly, other TFMP derivatives are used to produce herbicides like Pyroxsulam. researchgate.net The specific substitution pattern on the pyridine ring is critical for herbicidal activity and crop selectivity. nih.gov

The use of this compound as a direct intermediate for major commercial insecticides is not widely reported. Agrochemical research has more frequently utilized other isomers, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which serves as a key building block for insecticides like Chlorfluazuron and Fluazuron. researchoutreach.orginnospk.com The development of novel insecticidal agents often involves exploring various substitution patterns on the trifluoromethylpyridine ring to optimize efficacy against specific pests. researchgate.net

The incorporation of a trifluoromethyl group on the pyridine ring is known to enhance fungicidal activity compared to other substituents like chloro or nitro groups. nih.gov Although specific fungicides based on the this compound core are not named in major literature, related structures provide insight into its potential. A study on phenoxytrifluoromethylpyridines revealed that the concurrent presence of an ether linkage at the 2-position and a trifluoromethyl group at the 3-position of the pyridine ring is beneficial for antifungal activity. nih.gov This suggests that the 2,3-disubstituted pattern is a promising scaffold for developing new fungicidal agents. Commercial fungicides like Fluopicolide and Fluopyram are based on different trifluoromethylpyridine structures. researchgate.netrsc.org

Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure relates to its biological activity. For trifluoromethylpyridine-based agrochemicals, SAR findings provide a framework for designing new, more effective compounds. chigroup.site

Fungicidal Activity : Research on related compounds indicates that substitution at both the 2- and 3-positions of the pyridine ring can be advantageous for antifungal properties. nih.gov Furthermore, the introduction of multiple chlorine atoms to a trifluoromethylpyridine ring has been shown to increase fungicidal activity. chigroup.site The two highly electron-withdrawing CF₃ groups in this compound would be expected to significantly influence its electronic profile and, therefore, its potential as a fungicide.

Insecticidal Activity : In studies of related insecticidal compounds, the introduction of electron-withdrawing groups on aromatic rings attached to the core structure has been shown to enhance insecticidal potency. researchgate.net

Herbicidal Activity : For herbicides, SAR analysis reveals that while N-methyl groups can be favorable, increasing the length of other substituent chains can be unfavorable to activity. chigroup.site

These general principles underscore the importance of the specific arrangement and electronic nature of substituents on the pyridine ring for tuning biological activity in crop protection agents.

Materials Science and Advanced Materials

Fluorinated polymers, such as those containing trifluoromethyl groups, are highly valued in materials science for their unique properties. These often include high thermal stability, chemical resistance, low dielectric constants, and enhanced solubility in organic solvents. doi.org The pyridine moiety is also incorporated into polymer backbones to create high-performance materials like polyimides and poly(aryl ether)s. researchgate.netresearchgate.net

Direct polymerization of this compound into polymers or oligomers is not a widely documented application. However, the synthesis of advanced polymers using closely related structural motifs is well-established, highlighting the potential utility of the 2,3-bis(trifluoromethyl)phenylene unit in materials science.

Research has demonstrated the successful synthesis of various high-performance polymers using monomers that contain both pyridine rings and trifluoromethyl groups. These polymers exhibit desirable properties for advanced applications.

| Polymer Type | Monomer Containing Pyridine and CF₃ Groups | Resulting Polymer Properties | Reference |

|---|---|---|---|

| Poly(ether-imide) | 4-phenyl-2,6-bis[3-(4′-amino-2′-trifluoromethyl-phenoxy) phenyl] pyridine | Good thermal stability (Tg: 202-220°C), soluble in common organic solvents, low water uptake. | researchgate.net |

| Poly(arylene ether) | 2,6-bis(4'-fluoro-3'-trifluoromethyl benzyl) pyridine | High thermal stability (up to 536°C), soluble in a wide range of organic solvents, forms transparent films. | acs.org |

| Poly(ether ketone) | 4-(4-trifluoromethylphenyl)-2,6-bis(4-hydroxyphenyl)pyridine | High thermal stability, high glass transition temperatures (Tg), improved solubility. | researchgate.net |

| Polyamide | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Amorphous, soluble in polar organic solvents, high thermal stability (Tg > 300°C), highly transparent films. | nih.gov |

These examples show that the combination of pyridine and trifluoromethyl groups in a monomer can lead to polymers with enhanced solubility, processability, and thermal resistance, making them suitable for applications in electronics and aerospace.

Computational and Spectroscopic Characterization of 2,3 Bis Trifluoromethyl Pyridine and Its Derivatives

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 2,3-bis(trifluoromethyl)pyridine from first principles. These computational studies provide deep insights into the molecule's structure, stability, and reactivity.

DFT calculations are routinely employed to elucidate the electronic landscape of fluorinated heterocycles. For a molecule like this compound, the two strongly electron-withdrawing -CF₃ groups are expected to have a profound impact on the electron distribution of the pyridine (B92270) ring.

DFT studies on related molecules, such as various chloro-trifluoromethyl-pyridines, typically use functionals like B3LYP with basis sets such as 6-311++G(d,p) to compute electronic properties. uchicago.edu Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A large gap implies high stability. For this compound, the electron-withdrawing -CF₃ groups would significantly lower the energy of both the HOMO and LUMO, potentially affecting its reactivity profile compared to unsubstituted pyridine.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. In pyridine derivatives, the nitrogen atom is typically an electron-rich region (colored red in MEP maps), making it a site for electrophilic attack or hydrogen bonding. The introduction of two adjacent -CF₃ groups would delocalize and reduce the negative potential on the nitrogen, thereby decreasing its basicity. The area around the fluorine atoms would be highly electron-rich, while the pyridine ring protons and adjacent carbons would become more electron-deficient (colored blue).

Natural Bond Orbital (NBO) analysis can further quantify these effects, revealing charge transfer interactions within the molecule, such as hyperconjugation between the pyridine ring orbitals and the anti-bonding orbitals of the C-F bonds.

Table 1: Predicted Electronic Properties of a Representative Trifluoromethyl-Pyridine Derivative (2-chloro-4-(trifluoromethyl) pyridine) based on DFT Calculations

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.9 Debye | Measures overall polarity of the molecule |

Note: Data is illustrative and based on typical values for related compounds found in computational studies.

The conformational flexibility of this compound is primarily determined by the rotation of the two trifluoromethyl groups around their respective C-C bonds. Due to significant steric hindrance between these two bulky, adjacent groups, their rotation is expected to be highly restricted.

Conformational analysis, typically performed using Potential Energy Surface (PES) scans within a DFT framework, can map the energy changes associated with the rotation of these groups. chemijournal.com For this compound, a PES scan would involve systematically rotating one or both -CF₃ groups and calculating the energy at each step. This process would identify the ground state (lowest energy) conformation and the energy barriers for rotation. It is highly probable that the lowest energy conformation would involve a staggered arrangement of the fluorine atoms of the two -CF₃ groups to minimize steric clash and electrostatic repulsion. The energy barrier to interconversion between equivalent conformations would likely be significant, potentially allowing for the existence of distinct conformers at low temperatures.

DFT calculations are highly effective in predicting spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated for the optimized geometry of this compound. These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, yielding excellent agreement with experimental FT-IR and FT-Raman spectra. uchicago.edu The spectra would be dominated by characteristic intense absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region, and vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). uchicago.edu

¹H NMR: The protons on the pyridine ring would show chemical shifts influenced by the strong deshielding effect of the -CF₃ groups.

¹³C NMR: The carbons directly bonded to the -CF₃ groups would appear as quartets due to ¹J-coupling with the three fluorine atoms. The chemical shifts of all ring carbons would be significantly affected.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, two distinct signals would be expected for the two different -CF₃ groups, with potential for through-space F-F coupling if the groups are sterically locked in proximity.

Molecular Docking and Protein-Ligand Interaction Studies

The trifluoromethyl-pyridine scaffold is a key component in many bioactive molecules. researchgate.net Molecular docking is a computational technique used to predict how these molecules might bind to a biological target, such as a protein or enzyme, providing a basis for understanding their mechanism of action.

While specific docking studies on this compound are not reported, numerous studies on its derivatives have provided valuable insights into their binding modes. These derivatives have been investigated as inhibitors for a range of protein targets, particularly protein kinases, which are crucial in cancer signaling pathways. researchgate.net

For example, derivatives of trifluoromethyl-pyridine have been docked into the ATP-binding site of kinases like PIM-1 kinase and Aurora B kinase. researchgate.net These studies consistently show that the pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase (e.g., Lys106, Leu83). The trifluoromethyl groups typically engage in hydrophobic interactions or form halogen bonds within the pocket, contributing to binding affinity. The rest of the pyridine ring can participate in π-cation or π-π stacking interactions with aromatic residues.

Table 2: Summary of Molecular Docking Studies on Bioactive Trifluoromethyl-Pyridine Derivatives

| Derivative Class | Protein Target | Key Interactions Observed | Reference |

| Triazolyl-Pyridine Hybrids | Aurora B Kinase | π-cation with Lys106, π-sigma with Leu83 | |

| Pyridine Analogs | PIM-1 Kinase | Hydrogen bonding, hydrophobic interactions | researchgate.net |

| Thiazolo-pyrimidine Analogues | EGFR Tyrosine Kinase | Interactions within the ATP binding site | researchgate.net |

| Chalcone Pyridine Analogues | Tubulin | Binding at the colchicine (B1669291) site | researchgate.net |

Rational drug design uses the structural information from computational and experimental studies to create new molecules with improved properties, such as higher potency, better selectivity, or enhanced pharmacokinetic profiles. chigroup.site The trifluoromethyl-pyridine scaffold is an excellent starting point for such endeavors. researchgate.net

Insights from docking studies guide the modification of the parent scaffold. For instance, if a docking study reveals an unoccupied hydrophobic pocket near the binding site, an analogue of this compound could be designed with an additional hydrophobic group at the appropriate position on the pyridine ring to fill that pocket and increase binding affinity. Similarly, if a hydrogen bond donor/acceptor on the protein is not being utilized, a functional group could be added to the scaffold to form this interaction.

The introduction of trifluoromethyl groups is itself a rational design strategy. These groups are known to increase metabolic stability by blocking sites susceptible to oxidative metabolism and to improve membrane permeability and bioavailability due to their lipophilicity. chigroup.site Therefore, the this compound core is an intrinsically attractive scaffold for developing new bioactive agents, particularly in the fields of oncology and crop protection. chigroup.siteresearchgate.netresearchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation of this compound and its Derivatives

The structural analysis of this compound and its derivatives relies heavily on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, the electronic environment of individual atoms, and the nature of chemical bonds, which are crucial for confirming the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated pyridine derivatives. By analyzing the spectra of different nuclei, a comprehensive picture of the molecular structure can be assembled.

¹H NMR: The proton NMR spectrum of this compound itself is simple due to the absence of protons on the pyridine ring. However, for its derivatives, such as 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine, the proton spectrum reveals key signals. For instance, in a CDCl₃ solution, this derivative exhibits signals at approximately 9.15 ppm and 8.53 ppm, corresponding to the protons on the pyridine ring. acs.org

¹³C NMR: The ¹³C NMR spectrum provides valuable information about the carbon skeleton. In the case of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine, the carbon atoms of the pyridine ring appear at distinct chemical shifts. Notably, the carbon atoms attached to the trifluoromethyl groups show characteristic quartet splitting due to coupling with the fluorine atoms. For example, the signal for the carbon of the CF₃ group at the 2-position appears as a quartet with a coupling constant (¹JC-F) of approximately 275.1 Hz, while the CF₃ at the 3-position shows a quartet with a ¹JC-F of about 274.0 Hz. acs.org The carbons of the pyridine ring also exhibit smaller couplings (²JC-F and ³JC-F) to the fluorine atoms. acs.org

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for trifluoromethylated compounds. For derivatives of this compound, the two CF₃ groups are expected to show distinct signals due to their different chemical environments. The chemical shifts and coupling patterns in ¹⁹F NMR provide unambiguous evidence for the presence and location of the trifluoromethyl groups. For instance, in a derivative like 3-bromo-2-(trifluoromethyl)pyridine, the CF₃ group gives a singlet at approximately -66.3 ppm in CDCl₃. acs.org

Table 1: Representative NMR Data for a Derivative of this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | 9.15 | s | - | Pyridine-H | acs.org |

| ¹H | 8.53 | s | - | Pyridine-H | acs.org |

| ¹³C | 156.9 | - | - | Pyridine-CH | acs.org |

| ¹³C | 146.9 | q | ²JC-F = 37.4 | Pyridine-C | acs.org |

| ¹³C | 142.3 | q | ³JC-F = 5.4 | Pyridine-CH | acs.org |

| ¹³C | 124.4 | q | ²JC-F = 34.7 | Pyridine-C | acs.org |

| ¹³C | 122.3 | q | ¹JC-F = 274.0 | -CF₃ | acs.org |

| ¹³C | 120.6 | q | ¹JC-F = 275.1 | -CF₃ | acs.org |

Note: Data for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine in CDCl₃.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" unique to the compound. The IR spectrum of this compound and its derivatives is characterized by strong absorption bands associated with the C-F and C-N bonds.

The trifluoromethyl groups give rise to intense absorption bands typically in the region of 1100-1350 cm⁻¹. For 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine, strong bands are observed at 1318, 1293, 1257, 1227, and 1140 cm⁻¹, which are characteristic of CF₃ stretching vibrations. acs.org The pyridine ring vibrations, including C=C and C=N stretching, typically appear in the 1400-1600 cm⁻¹ region. researchgate.net For the aforementioned borylated derivative, a band at 1605 cm⁻¹ is attributed to these ring vibrations. acs.org

Table 2: Characteristic IR Absorption Bands for a Derivative of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 1605 | - | Pyridine ring C=C and C=N stretching | acs.org |

| 1372 | - | C-F stretching | acs.org |

| 1318 | - | C-F stretching | acs.org |

| 1293 | - | C-F stretching | acs.org |

| 1257 | - | C-F stretching | acs.org |

| 1227 | - | C-F stretching | acs.org |

| 1140 | - | C-F stretching | acs.org |

Note: Data for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. For instance, the molecular ion of 2-phenyl-4,6-bis(trifluoromethyl)pyridine ([M+H]⁺) has a calculated m/z of 292.0555, with an experimental value found to be 292.0556. orgsyn.org This high degree of accuracy confirms the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

X-ray Crystallography for Solid-State Structure Determination

While NMR, IR, and MS provide information about the connectivity and electronic structure of a molecule, X-ray crystallography offers a definitive three-dimensional structure of the compound in the solid state. This technique is crucial for unambiguously determining the stereochemistry and conformation of molecules. For derivatives of trifluoromethyl-substituted pyridines, X-ray analysis has been used to confirm the molecular structure. For example, the crystal structure of N,N-bis(5-(trifluoromethyl)pyridin-2-yl)quinolin-6-amine, a related compound, was determined by X-ray diffraction, providing precise bond lengths and angles. mdpi.com Similarly, the structure of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate has also been confirmed by X-ray crystallography. lew.ro Although a specific crystal structure for this compound was not found in the search results, the application of this technique to its derivatives underscores its importance in the definitive structural elucidation of this class of compounds. lew.roasianpubs.org

常见问题

Q. What synthetic strategies are effective for preparing 2,3-bis(trifluoromethyl)pyridine?

- Methodological Answer : The synthesis often involves halogenation followed by trifluoromethylation. For example, iodinated pyridine precursors (e.g., 3-iodo-5-(trifluoromethyl)pyridin-2-amine, HB430 ) can undergo cross-coupling reactions with trifluoromethylating agents like CuCF₃ or CF₃SiMe₃ under palladium catalysis. Alternatively, direct electrophilic trifluoromethylation using Togni’s reagent may be employed. Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to avoid side reactions such as over-halogenation .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹⁹F NMR : Provides direct evidence of trifluoromethyl groups, with characteristic shifts between -60 to -70 ppm .

- ¹H NMR : Identifies aromatic protons and confirms substitution patterns (e.g., coupling constants for adjacent protons).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., M+ peaks via EI-MS) .

- Infrared (IR) Spectroscopy : Detects C-F stretching vibrations (~1100–1250 cm⁻¹). Cross-referencing with certified reference materials (e.g., CRM4601-b ) ensures accuracy.

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) in amber glass vials to prevent moisture absorption and photodegradation. Use gloves and fume hoods to avoid dermal exposure. Waste should be segregated and disposed via licensed hazardous waste services, as fluorinated compounds may release HF upon decomposition .

Advanced Research Questions

Q. How can crystallographic challenges in fluorinated pyridine derivatives be resolved?

- Methodological Answer : Crystallization often requires slow vapor diffusion (e.g., layering hexane into a dichloromethane solution). For recalcitrant compounds, co-crystallization with metal complexes (e.g., Pd pincer complexes ) or use of additives (e.g., crown ethers) can stabilize lattices. X-ray diffraction data should be processed with software like SHELX, and thermal parameters refined to account for fluorine’s high electron density .

Q. What computational approaches predict electronic effects of trifluoromethyl groups in pyridine systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron-withdrawing effects, predicting HOMO/LUMO levels and charge distribution. Cyclic voltammetry data (e.g., oxidation potentials from ) validate computational results. Solvent effects (PCM models) and substituent orientation (meta vs. para) must be included for accuracy.

Q. How can contradictory ¹⁹F NMR data in novel trifluoromethyl-pyridines be resolved?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Use variable-temperature NMR to identify slow exchange processes. Decoupling experiments and heteronuclear correlation (HMBC) clarify coupling patterns. Quantitative NMR with CRMs (e.g., CRM4601-b ) ensures calibration. For ambiguous cases, X-ray crystallography provides definitive structural proof .

Q. What strategies mitigate side reactions during trifluoromethylation of pyridine precursors?

- Methodological Answer :

- Side Reactions : Over-halogenation, CF₃ group migration, or decomposition under acidic conditions.

- Mitigation : Use milder reagents (e.g., Umemoto’s reagent) and low temperatures (-20°C). Monitor reactions via TLC or in-situ IR. For halogenated intermediates (e.g., HB430 ), ensure stoichiometric control of trifluoromethylating agents. Post-reaction quenching with aqueous NaHCO₃ removes excess reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。